An In-depth Technical Guide to the Synthesis of 9-Phenanthrenecarboxylic Acid from Phenanthrene
An In-depth Technical Guide to the Synthesis of 9-Phenanthrenecarboxylic Acid from Phenanthrene
Abstract: This technical guide provides a comprehensive overview of the synthetic routes for producing 9-phenanthrenecarboxylic acid from phenanthrene. The primary focus is on the most prevalent and well-documented method, which involves the bromination of phenanthrene followed by carboxylation via a Grignard reagent. This document furnishes detailed experimental protocols, quantitative data summaries, and workflow diagrams to assist researchers, scientists, and professionals in the field of drug development and organic synthesis. Alternative synthetic pathways are also briefly discussed to provide a comparative context.
Introduction
9-Phenanthrenecarboxylic acid is a valuable polycyclic aromatic carboxylic acid. Its rigid, planar phenanthrene core makes it a crucial intermediate and building block in the synthesis of specialized polymers, dyes, and pharmaceutical compounds.[1] The functional handle provided by the carboxylic acid group at the 9-position allows for a variety of subsequent chemical transformations. This guide details the primary synthetic methodology for its preparation from commercially available phenanthrene, emphasizing a practical, two-step approach that is both high-yielding and reproducible.
Overview of Primary Synthetic Pathway
The most common and efficient synthesis of 9-phenanthrenecarboxylic acid from phenanthrene is a two-step process. The first step involves the regioselective electrophilic bromination of phenanthrene to yield 9-bromophenanthrene. The second step is the conversion of this aryl halide into a Grignard reagent, which is then carboxylated using carbon dioxide (typically from dry ice) and subsequently protonated to yield the final product.
Caption: Overall synthesis pathway from Phenanthrene.
Experimental Protocols & Data
This section provides detailed experimental procedures for the primary synthesis route and summarizes key quantitative data for the materials involved.
Physical and Chemical Data of Key Compounds
The properties of the starting material, intermediate, and final product are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| Phenanthrene | C₁₄H₁₀ | 178.23 | 98.7–99 | Nearly white crystals | 85-01-8 |
| 9-Bromophenanthrene | C₁₄H₉Br | 257.13 | 65–66 | White crystal | 573-17-1 |
| 9-Phenanthrenecarboxylic Acid | C₁₅H₁₀O₂ | 222.24 | 253 | White to pale yellow solid | 837-45-6 |
Step 1: Synthesis of 9-Bromophenanthrene
This procedure is adapted from a well-established protocol in Organic Syntheses.[2] The reaction involves the direct bromination of phenanthrene in carbon tetrachloride.
Caption: Experimental workflow for the synthesis of 9-Bromophenanthrene.
Protocol:
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Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 1.0 kg (5.6 moles) of pure phenanthrene in 1 liter of dry carbon tetrachloride.[2]
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Reaction: Heat the mixture to a gentle reflux with continuous stirring. From the dropping funnel, add 900 g (5.64 moles) of bromine over approximately 3 hours. Hydrogen bromide gas will evolve and should be directed to a proper scrubbing apparatus.[2]
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Completion: After the addition of bromine is complete, continue to stir the mixture at reflux for an additional 2 hours to ensure the reaction goes to completion and to expel most of the remaining hydrogen bromide.[2]
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Solvent Removal: Allow the reaction mixture to cool. Transfer it to a Claisen flask and distill the carbon tetrachloride solvent under reduced pressure (10–30 mm).[2]
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Purification: The crude residue is then distilled under high vacuum. The fraction boiling at 177–190°C / 2 mm is collected as 9-bromophenanthrene.[2] The typical yield for this procedure is between 90% and 94%.[6]
Step 2: Synthesis of 9-Phenanthrenecarboxylic Acid
This step involves the formation of a Grignard reagent from 9-bromophenanthrene, followed by carboxylation with CO₂.[7][8]
Caption: Experimental workflow for Grignard-based carboxylation.
Protocol:
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Glassware Preparation: Ensure all glassware is rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in a three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stirrer. Add a small volume of anhydrous diethyl ether or THF.[9][10]
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Initiation: Add a solution of 9-bromophenanthrene (1.0 equivalent) in anhydrous ether to the dropping funnel. Add a small portion of this solution to the magnesium. The reaction may need initiation, which can be achieved by adding a small crystal of iodine or by gentle heating.[11] Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remainder of the 9-bromophenanthrene solution dropwise at a rate that maintains a gentle reflux.[9]
-
Completion: After the addition is complete, continue stirring until the magnesium is consumed or the reaction ceases.
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Carboxylation: Cool the resulting Grignard reagent in an ice-water bath. In a separate beaker, place a large excess of crushed dry ice (solid CO₂). While stirring vigorously, pour the cold Grignard solution onto the dry ice.[7][8]
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Workup: Allow the mixture to warm to room temperature, which will sublime the excess CO₂. Slowly add a dilute acid (e.g., 1 M HCl) to the reaction mixture to protonate the magnesium carboxylate salt and dissolve any remaining magnesium metal.[10]
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Isolation and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry with an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude 9-phenanthrenecarboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or acetic acid).[1]
Alternative Synthetic Approaches
While the Grignard route is the most common, other methods for synthesizing 9-phenanthrenecarboxylic acid have been reported.
| Method | Intermediate | Key Reagents | Reported Yield | Notes |
| Cyanation Route | 9-Cyanophenanthrene | CuCN, then H₃O⁺/H⁺ | Good (hydrolysis step) | Involves heating 9-bromophenanthrene with cuprous cyanide at high temperatures (260°C) followed by hydrolysis of the resulting nitrile.[6][12] |
| Direct Carboxylation | None | CO₂, AlBr₃ | 34% | A one-step method but can suffer from low yields and the formation of other isomers.[13] |
| Iron-Catalyzed Carboxylation | None | CCl₄, Alcohol, Fe-catalyst | 74-96% (Ester) | This method produces the alkyl ester of the carboxylic acid, which would require a subsequent hydrolysis step to yield the free acid.[13] |
Conclusion
The synthesis of 9-phenanthrenecarboxylic acid from phenanthrene is most reliably achieved through a two-step sequence involving bromination to 9-bromophenanthrene, followed by Grignard reagent formation and carboxylation. This method offers high yields and regioselectivity, making it a preferred choice for laboratory and potential scale-up applications. The detailed protocols and data presented in this guide serve as a comprehensive resource for chemists and researchers requiring this important synthetic intermediate.
References
- 1. CAS 837-45-6: phenanthrene-9-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Phenanthrene-9-carboxylic acid 97% | CAS: 837-45-6 | AChemBlock [achemblock.com]
- 5. 9-Phenanthrenecarboxylic acid | C15H10O2 | CID 94765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]
- 7. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 8. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
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